![molecular formula C25H26Cl2FN7O3 B12355142 5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties, particularly in the treatment of certain types of cancer due to its ability to inhibit specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the 3-chloro-4-fluorophenyl group: This step typically involves a nucleophilic substitution reaction.
Attachment of the morpholine moiety: This is done through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
High-performance liquid chromatography (HPLC): For purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is essential for cancer cell growth and survival. The molecular targets include:
Tyrosine kinases: Involved in signal transduction pathways.
Serine/threonine kinases: Involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another kinase inhibitor with a similar structure.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Uniqueness
What sets 5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride apart is its unique combination of functional groups, which confer specific binding properties and biological activity. Its ability to inhibit multiple kinases makes it a versatile compound in cancer research.
Properties
Molecular Formula |
C25H26Cl2FN7O3 |
|---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
5-[(Z)-[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H25ClFN7O3.ClH/c1-14-10-20(25(36)28-4-5-34-6-8-37-9-7-34)32-19(14)12-16-21-22(29-13-30-23(21)33-24(16)35)31-15-2-3-18(27)17(26)11-15;/h2-3,10-13,32H,4-9H2,1H3,(H,28,36)(H2,29,30,31,33,35);1H/b16-12-; |
InChI Key |
CLVDFRRQUCVMJY-PXJKFVASSA-N |
Isomeric SMILES |
CC1=C(NC(=C1)C(=O)NCCN2CCOCC2)/C=C\3/C4=C(NC3=O)N=CN=C4NC5=CC(=C(C=C5)F)Cl.Cl |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)NCCN2CCOCC2)C=C3C4=C(NC3=O)N=CN=C4NC5=CC(=C(C=C5)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


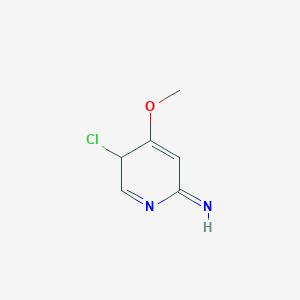
![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
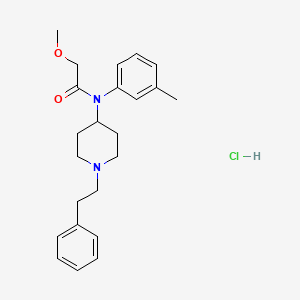
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
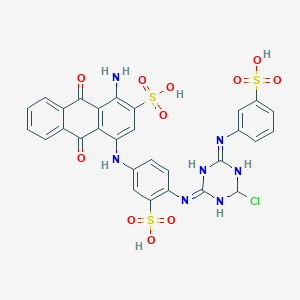
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)

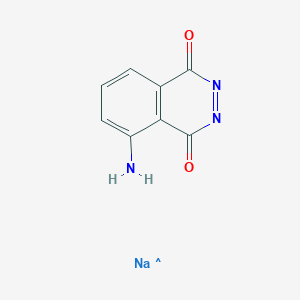
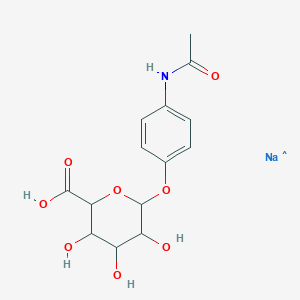
![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)
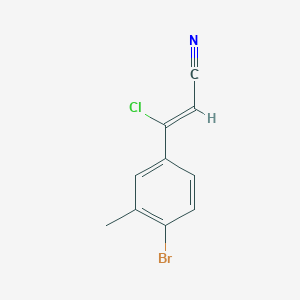
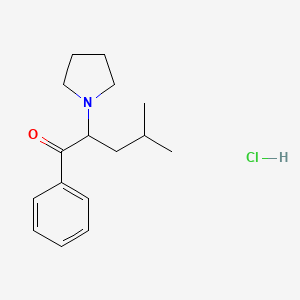

![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)
